molecular formula C16H12ClN3O2 B2779270 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide CAS No. 889950-00-9

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide

Cat. No. B2779270
M. Wt: 313.74
InChI Key: NELIJDQZFWMMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide” is a nitrogen-containing heterocycle . It is a derivative of indolizine, which has potential biological activities and can be used as organic fluorescent molecules for biological and material applications . The molecular formula of this compound is C16H12ClN3O2.


Synthesis Analysis

The synthesis of indolizine derivatives, including “2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide”, has been developed using radical-induced synthetic approaches . These approaches are advantageous due to their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . The synthesis strategies use radical species or radical intermediates .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide” includes a nitrogen-containing heterocycle . The molecular weight of this compound is 313.74.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolizine derivatives are based on radical cyclization/cross-coupling . The type of building blocks used for indolizine ring construction and the type of radical trigger for indolizine derivative construction classify these reactions .

Future Directions

The future directions in the research of indolizine derivatives, including “2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide”, involve the development of novel approaches for their synthesis . This includes the exploration of new building blocks and radical triggers for indolizine derivative construction .

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELIJDQZFWMMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.